molecular formula C11H12O4 B442409 5-Formyl-2-methoxybenzyl acetate CAS No. 99865-67-5

5-Formyl-2-methoxybenzyl acetate

Cat. No.: B442409
CAS No.: 99865-67-5
M. Wt: 208.21g/mol
InChI Key: NEABBBBNPSHHGH-UHFFFAOYSA-N
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Description

5-Formyl-2-methoxybenzyl acetate is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . It is used in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a formyl group, a methoxy group, and an acetate group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-2-methoxybenzyl acetate can be achieved through several synthetic routes. One common method involves the reaction of 5-formyl-2-methoxybenzyl alcohol with acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Formyl-2-methoxybenzyl acetate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: 5-Carboxy-2-methoxybenzyl acetate.

    Reduction: 5-Hydroxymethyl-2-methoxybenzyl acetate.

    Substitution: Various substituted benzyl acetates depending on the nucleophile used.

Scientific Research Applications

5-Formyl-2-methoxybenzyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Formyl-2-methoxybenzyl acetate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the methoxy group can undergo electrophilic aromatic substitution. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Formyl-2-methoxybenzyl alcohol: Similar structure but with a hydroxyl group instead of an acetate group.

    2-Methoxybenzyl acetate: Lacks the formyl group, making it less reactive in certain chemical reactions.

    5-Formyl-2-methoxybenzoic acid: Contains a carboxylic acid group instead of an acetate group.

Uniqueness

5-Formyl-2-methoxybenzyl acetate is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications .

Properties

IUPAC Name

(5-formyl-2-methoxyphenyl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-8(13)15-7-10-5-9(6-12)3-4-11(10)14-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEABBBBNPSHHGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(C=CC(=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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